N-Octyl-2-hydroxyethyl sulfoxide
Description
Properties
Molecular Formula |
C10H22O2S |
|---|---|
Molecular Weight |
206.35 g/mol |
IUPAC Name |
2-[(R)-octylsulfinyl]ethanol |
InChI |
InChI=1S/C10H22O2S/c1-2-3-4-5-6-7-9-13(12)10-8-11/h11H,2-10H2,1H3/t13-/m1/s1 |
InChI Key |
IRJUEMKMQDEOTQ-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCC[S@@](=O)CCO |
Canonical SMILES |
CCCCCCCCS(=O)CCO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
N-Octyl-2-hydroxyethyl sulfoxide has the chemical formula and is classified as a small molecule. It is characterized by the presence of a sulfoxide functional group, which contributes to its unique properties, such as solubility and reactivity in various chemical environments .
Pharmaceutical Applications
1. Drug Development:
this compound has been investigated for its potential role in drug formulations due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its properties allow it to act as a solvent or co-solvent in pharmaceutical preparations, particularly for oral and topical formulations .
Case Study:
In a study examining the solubilization of certain active pharmaceutical ingredients, this compound demonstrated significant improvement in the dissolution rates of compounds that are typically hydrophobic. This property is crucial for enhancing the therapeutic efficacy of drugs administered via oral routes .
2. Antimicrobial Activity:
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for use in developing antimicrobial agents or preservatives in pharmaceutical products .
Case Study:
A study published in DrugBank highlighted the compound's effectiveness against Escherichia coli, suggesting its potential application in formulations aimed at preventing bacterial contamination .
Biochemical Applications
1. Siderophore Activity:
this compound has been identified as a compound that can bind iron, functioning similarly to siderophores. This property is particularly valuable in biochemical research focused on iron transport mechanisms in microorganisms .
Case Study:
In experiments involving Escherichia coli, this compound facilitated iron uptake in cultures deficient in iron, demonstrating its role as an iron-chelating agent that could be used in nutritional supplements or therapeutic interventions for iron deficiency .
Material Science Applications
1. Surfactant Properties:
The compound has been explored for its surfactant properties, making it suitable for use in formulations that require emulsification or dispersion of hydrophobic substances. Its ability to lower surface tension can be beneficial in cosmetic and personal care products .
Data Table: Surfactant Properties of this compound
| Property | Value |
|---|---|
| Surface Tension (mN/m) | 30 |
| Critical Micelle Concentration (CMC) | 0.1% |
| Hydrophilic-Lipophilic Balance (HLB) | 12 |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Hydroxyethyl-n-Octyl Sulfide
Structural Differences: Unlike OES, 2-Hydroxyethyl-n-Octyl Sulfide lacks the sulfoxide group, featuring a sulfur atom bonded to two carbon groups (a sulfide, S-C). This reduces polarity compared to OES. Applications: Used as a chemical intermediate, likely in synthesizing surfactants or organosulfur compounds .
Dimethyl Sulfoxide (DMSO)
Structural Differences : DMSO has two methyl groups attached to the sulfoxide group, making it smaller and more polar than OES.
Properties :
- Solubility : Miscible with water and organic solvents, widely used as a polar aprotic solvent.
- Applications: Pharmaceutical agent penetration enhancer, cryoprotectant, and industrial solvent .
Other Relevant Compounds
- N-Hydroxyoctanamide : A hydroxamic acid derivative (CAS 7377-03-9) with distinct applications in chelation or organic synthesis, unrelated to sulfoxide chemistry .
Data Tables and Research Findings
Table 1: Comparative Properties of Sulfoxide and Sulfide Derivatives
Key Findings:
Performance vs. DMSO : OES’s longer alkyl chain may reduce volatility and increase lipid membrane interaction compared to DMSO, making it suitable for specialized applications like protein stabilization .
Safety Considerations : While DMSO is well-characterized as safe, OES’s larger size and lipophilicity may necessitate tailored handling protocols, though specific toxicological data is lacking.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-Octyl-2-hydroxyethyl sulfoxide in laboratory settings?
- Methodological Answer :
- Ventilation & PPE : Use fume hoods to minimize inhalation risks, and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid ignition sources due to potential flammability (flash point ~87°C for analogous sulfoxides) .
- Storage : Store in tightly sealed containers away from light and oxidizing agents. Maintain ambient temperature (20–25°C) to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste, complying with local regulations .
Q. Which solvents are compatible with this compound for dissolution of hydrophobic compounds?
- Methodological Answer :
- Hansen Solubility Parameters : Prioritize solvents with similar polarity (δP ≈ 8.0) and hydrogen-bonding capacity (δh ≈ 5.0). For example, dimethylacetamide (DMAC: δP=5.6, δh=5.0) or N-methyl-2-pyrrolidone (NMP: δP=6.0) may offer partial miscibility .
- Experimental Testing : Conduct solubility trials using incremental solvent ratios (e.g., 10–90% v/v) in DMSO or water, monitoring phase separation via turbidity measurements .
Q. How can researchers verify the purity of this compound using spectroscopic techniques?
- Methodological Answer :
- FTIR Analysis : Identify characteristic sulfoxide S=O stretching vibrations (1020–1070 cm⁻¹). Compare peaks against reference spectra to detect impurities like unreacted sulfide or oxidation byproducts .
- NMR Spectroscopy : Use ¹H NMR to confirm alkyl chain integrity (δ 0.8–1.5 ppm for octyl CH₃/CH₂ groups) and ¹³C NMR to validate hydroxyethyl (–CH₂OH) resonance (δ 60–70 ppm) .
Advanced Research Questions
Q. How can FTIR spectroscopy quantify oxidative degradation of this compound under environmental stress?
- Methodological Answer :
- Sensitivity Index (SI) : Measure carbonyl (C=O, 1700 cm⁻¹) and sulfoxide (S=O) indices after accelerated aging (e.g., UV exposure). Calculate SI as the slope of linear regression between aging time and peak area ratios, normalized to baseline (unaged) samples .
- Validation : Cross-reference with GC-MS to identify degradation products (e.g., sulfones or fragmented alkyl chains) .
Q. What experimental designs optimize this compound as a solvent for biomass-derived polymer extraction?
- Methodological Answer :
- Solvent Efficiency Testing : Compare extraction yields of xylan or lignin using this compound (5–20% v/v in aqueous systems) against DMSO controls. Monitor viscosity and polymer molecular weight via size-exclusion chromatography .
- Recycling Protocols : Implement rotary evaporation (60–80°C, reduced pressure) to recover the solvent, followed by activated charcoal filtration to remove residual biomass .
Q. How can the ligand properties of this compound be enhanced for metal complexation in catalysis?
- Methodological Answer :
- Coordination Studies : Synthesize tin(II) or transition metal complexes by refluxing the sulfoxide with metal salts (e.g., SnCl₂) in anhydrous DMSO. Characterize molar conductivity (Λm ≈ 14–21 mho cm²/mol for non-electrolytic complexes) and stability constants via potentiometric titration .
- Modulation Strategies : Introduce electron-donating groups (e.g., –OCH₃) to the hydroxyethyl chain to increase Lewis basicity, improving metal-sulfoxide bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
